Benzofuran, octahydro-2-(1-iodo-2-(phenylmethoxy)ethyl)-, (2alpha(S*),3abeta,7aalpha)-
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Overview
Description
Benzofuran, octahydro-2-(1-iodo-2-(phenylmethoxy)ethyl)-, (2alpha(S*),3abeta,7aalpha)- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. This particular compound is characterized by the presence of an iodine atom and a phenylmethoxy group, making it a unique derivative of benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For this specific compound, the synthesis might involve the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones using reagents like hypervalent iodine compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced through halogenation reactions using reagents like iodine or iodobenzene diacetate.
Attachment of the Phenylmethoxy Group: This step can involve the reaction of the benzofuran core with phenylmethanol under suitable conditions to form the phenylmethoxy group.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzofuran derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran ring. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: Substitution reactions, such as halogenation and alkylation, can introduce new functional groups onto the benzofuran ring. Reagents like halogens (chlorine, bromine) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of reduced benzofuran derivatives with modified functional groups.
Substitution: Formation of halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Benzofuran derivatives, including this specific compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as building blocks for the development of new materials.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuran derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives are known to inhibit enzymes like carbonic anhydrase and tyrosinase, leading to therapeutic effects. The presence of the iodine atom and phenylmethoxy group in this compound may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar structure with a sulfur atom instead of oxygen.
Indole: Similar structure with a nitrogen atom instead of oxygen.
Dibenzofuran: Contains an additional benzene ring fused to the benzofuran core.
Uniqueness
The uniqueness of benzofuran, octahydro-2-(1-iodo-2-(phenylmethoxy)ethyl)-, (2alpha(S*),3abeta,7aalpha)- lies in its specific substitution pattern, which includes an iodine atom and a phenylmethoxy group
Properties
CAS No. |
101858-88-2 |
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Molecular Formula |
C17H23IO2 |
Molecular Weight |
386.27 g/mol |
IUPAC Name |
(2S,3aR,7aS)-2-[(1S)-1-iodo-2-phenylmethoxyethyl]-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
InChI |
InChI=1S/C17H23IO2/c18-15(12-19-11-13-6-2-1-3-7-13)17-10-14-8-4-5-9-16(14)20-17/h1-3,6-7,14-17H,4-5,8-12H2/t14-,15+,16+,17+/m1/s1 |
InChI Key |
SIKWBPNELSJGCW-QZWWFDLISA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](O2)[C@H](COCC3=CC=CC=C3)I |
Canonical SMILES |
C1CCC2C(C1)CC(O2)C(COCC3=CC=CC=C3)I |
Origin of Product |
United States |
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